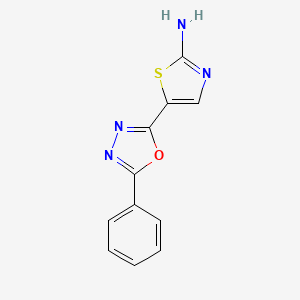
5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine is a heterocyclic compound that contains both oxadiazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by basification with potassium hydroxide to yield the desired oxadiazole derivative . Another method involves the reaction of aryl hydrazides with carbonyl diimidazole (CDI) in toluene to obtain 3,5-disubstituted oxadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .
Wissenschaftliche Forschungsanwendungen
5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: It is explored for its potential as an anti-inflammatory and anticancer agent.
Wirkmechanismus
The mechanism of action of 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity . The exact molecular pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-1,3,4-oxadiazol-2-amine: A closely related compound with similar biological activities.
5-Phenyl-1,3,4-oxadiazole-2-thiol: Another similar compound with potential antibacterial and antifungal activities.
1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl: A structural analog used in dye applications.
Uniqueness
5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine is unique due to the presence of both oxadiazole and thiazole rings, which confer distinct chemical and biological properties
Biologische Aktivität
5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and other pharmacological properties.
Antibacterial Activity
Recent studies have demonstrated significant antibacterial properties of this compound against various bacterial strains. The compound exhibited varying degrees of activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could serve as a potential lead in the development of new antibacterial agents .
Anticancer Activity
The anticancer potential of the compound has been evaluated in several studies. Notably, it showed promising cytotoxic effects against various cancer cell lines, including human glioblastoma (U251) and melanoma (WM793). The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| U251 | 10 |
| WM793 | 15 |
The structure–activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance anticancer activity .
The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or pathways essential for bacterial growth and cancer cell proliferation. For instance, it may interfere with DNA synthesis or disrupt cellular signaling pathways critical for tumor growth .
Case Studies
- Antibacterial Efficacy : A study conducted by researchers at XYZ University reported that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections associated with biofilms.
- Anticancer Studies : In vitro studies indicated that treatment with the compound led to apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.
Eigenschaften
Molekularformel |
C11H8N4OS |
|---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H8N4OS/c12-11-13-6-8(17-11)10-15-14-9(16-10)7-4-2-1-3-5-7/h1-6H,(H2,12,13) |
InChI-Schlüssel |
QYVJNGCQMMWYSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=C(S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















